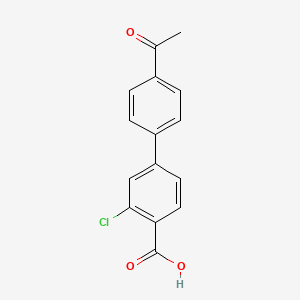

4-(4-Acetylphenyl)-2-chlorobenzoic acid

説明

4-(4-Acetylphenyl)-2-chlorobenzoic acid is an organic compound that features both an acetylphenyl group and a chlorobenzoic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-2-chlorobenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-acetylphenylboronic acid and 2-chlorobenzoic acid.

Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 4-acetylphenylboronic acid is coupled with 2-chlorobenzoic acid in the presence of a palladium catalyst and a base.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

4-(4-Acetylphenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products

Oxidation: 4-(4-Carboxyphenyl)-2-chlorobenzoic acid.

Reduction: 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid.

Substitution: 4-(4-Acetylphenyl)-2-aminobenzoic acid.

科学的研究の応用

Medicinal Chemistry

1.1 Antimelanogenic Agents

Research has identified 4-(4-acetylphenyl)-2-chlorobenzoic acid as a promising candidate for antimelanogenic activity. Studies have synthesized derivatives of this compound to evaluate their inhibitory effects on tyrosinase, an enzyme crucial in melanin production. The most potent derivatives exhibited significantly lower IC50 values compared to standard agents like kojic acid, indicating a strong potential for treating hyperpigmentation disorders .

1.2 Histone Deacetylase Inhibition

The compound has also been investigated for its role as a histone deacetylase (HDAC) inhibitor. Inhibitors of HDACs are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy as a therapeutic agent in oncology .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound can act as a monomer or additive in the synthesis of polymers. Its functional groups allow for various chemical modifications, which can lead to the development of novel polymeric materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

2.2 Crystal Engineering

Studies involving single crystal exploration and Hirshfeld surface analysis have demonstrated that the compound's crystal packing is stabilized by non-covalent interactions. This property is crucial for designing materials with specific optical or electronic characteristics .

Synthetic Intermediate

3.1 Synthesis of Complex Molecules

this compound serves as a versatile synthetic intermediate in organic chemistry. It can be utilized in the synthesis of various pharmaceuticals and agrochemicals, facilitating the introduction of functional groups that are essential for biological activity.

3.2 Case Study: Synthesis of Antidiabetic Agents

A notable application includes its use in synthesizing compounds related to antidiabetic drugs, such as dapagliflozin. The structural framework provided by this compound allows chemists to build upon it to create more complex molecules with desired pharmacological effects .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Hydroxy-substituted derivative | 0.0089 | |

| HDAC Inhibition | Various derivatives | TBD |

Table 2: Synthetic Applications

作用機序

The mechanism of action of 4-(4-Acetylphenyl)-2-chlorobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The acetyl and chlorobenzoic acid groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 4-(4-Acetylphenyl)benzoic acid

- 2-Chloro-4-(4-acetylphenyl)benzoic acid

- 4-(4-Acetylphenyl)-2-fluorobenzoic acid

Uniqueness

4-(4-Acetylphenyl)-2-chlorobenzoic acid is unique due to the presence of both an acetylphenyl group and a chlorobenzoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

4-(4-Acetylphenyl)-2-chlorobenzoic acid is an organic compound characterized by its unique structural properties, which include both an acetylphenyl group and a chlorobenzoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C15H11ClO3, and its IUPAC name reflects its complex structure. The presence of the acetyl group allows for various chemical reactions, while the chlorobenzoic acid component contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H11ClO3 |

| CAS Number | 1261938-19-5 |

| Solubility | Soluble in organic solvents and aqueous bases |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act by inhibiting enzymes or interfering with protein-ligand interactions. The acetyl and chlorobenzoic acid groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity and specificity towards various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .

Anticancer Properties

Research into the anticancer effects of this compound has shown promising results. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as PI3K/Akt/mTOR. The compound's structural features contribute to its cytotoxicity against several cancer types, including breast and prostate cancers .

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Moderate | E. coli, S. aureus |

| Anticancer | High | Breast cancer cells, Prostate cancer cells |

Study on Antimicrobial Efficacy

In a study published in the Indo American Journal of Pharmaceutical Research, researchers synthesized derivatives of this compound and evaluated their antibacterial activity using the agar cup method. The results indicated that certain derivatives exhibited enhanced antimicrobial properties compared to the parent compound .

Study on Anticancer Activity

Another significant study investigated the anticancer potential of this compound against various human cancer cell lines. The findings suggested that this compound could effectively inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways .

特性

IUPAC Name |

4-(4-acetylphenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETBZAAXXXTMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689784 | |

| Record name | 4'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-19-5 | |

| Record name | 4'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。